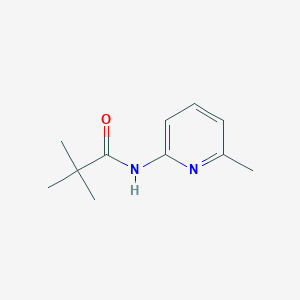
N-(6-Methylpyridin-2-yl)pivalamide
Cat. No. B1351670
Key on ui cas rn:
86847-79-2
M. Wt: 192.26 g/mol
InChI Key: MAZMJMLUKYPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08466176B2
Procedure details


To a stirred and cooled (0° C.) solution of 6-methylpyridin-2-amine (25.00 g, 231.17 mmol) in dichloromethane (250 mL), were added triethylamine (41.81 mL, 300 mmol) and pivaloyl chloride (33.45 g, 277.4 mmol). The reaction mixture was allowed to room temperature and stirred for further 5 hrs. The reaction mixture was quenched with 150 mL of saturated solution of sodium bicarbonate, followed by the addition of 100 mL of brine. The organic phase was separated and dried over magnesium sulphate, filtered and concentrated in vacuo yielding to a yellow solid. The crude product was redissolved in 1 L of dichloromethane, to which were added 100 g of silica. The reaction mixture was stirred for 5 mns at room temperature and filtered yielding to 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide as a solid [40.9 g, yield 87%; HPLC/MS: m/z=193 (M+H); logP(HCOOH)=1.20].




[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18]>ClCCl>[CH3:18][C:17]([CH3:20])([CH3:19])[C:16]([NH:8][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1)=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=N1)N
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
41.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
33.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was allowed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for further 5 hrs
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with 150 mL of saturated solution of sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 100 mL of brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding to a yellow solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added 100 g of silica
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 5 mns at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
